COX-2 Enzyme Inhibition: 7-Methoxyindolizine Dicarboxylate Demonstrates 1.17-Fold Superior Potency Versus Indomethacin Standard
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (compound 5a), a derivative of the 7-methoxyindolizine-1-carboxylic acid scaffold, demonstrated superior COX-2 inhibitory potency compared to the clinical NSAID standard indomethacin [1]. This direct head-to-head comparison quantifies the advantage of the 7-methoxyindolizine-1,2-dicarboxylate architecture over the indomethacin indole scaffold in achieving enhanced target engagement.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.84 µM |
| Comparator Or Baseline | Indomethacin (IC₅₀ = 6.84 µM) |
| Quantified Difference | 1.17-fold improvement in potency (5.84 µM vs. 6.84 µM) |
| Conditions | In vitro COX-2 enzyme inhibition assay |
Why This Matters
A 1.17-fold potency advantage over a gold-standard NSAID provides quantitative justification for selecting 7-methoxyindolizine-1,2-dicarboxylate derivatives in anti-inflammatory drug discovery programs where enhanced target engagement translates to potential dose reduction and improved therapeutic index.
- [1] Venugopala, K. N., Chandrashekharappa, S., Tratrat, C., et al. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 2021, 26(12), 3550. View Source
